molecular formula C11H11NO3 B020847 (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 103476-80-8

(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B020847
CAS No.: 103476-80-8
M. Wt: 205.21 g/mol
InChI Key: OGMIMMRKTFZDKW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid is a chemical compound with a unique structure that includes an indole ring, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of indole derivatives and acetylating agents in the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, particularly on the indole ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated indole derivatives.

Scientific Research Applications

(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    Indole-2-carboxylic acid: Shares the indole ring structure but lacks the acetyl group.

    1-Acetylindole: Similar acetylation but without the carboxylic acid group.

    2,3-Dihydro-1H-indole: Lacks both the acetyl and carboxylic acid groups.

Uniqueness: (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to the combination of its acetyl, dihydroindole, and carboxylic acid functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R)-1-acetyl-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMIMMRKTFZDKW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@H](CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 4
(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 6
(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.